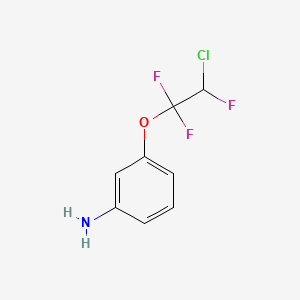
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with valine or its derivatives.
Reaction Conditions: The amino group of valine is reacted with pyrrolidine under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under optimized conditions to ensure high yield and purity.
化学反应分析
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase 4, which plays a role in glucose metabolism.
Pathways Involved: By inhibiting dipeptidyl peptidase 4, the compound can modulate the levels of incretin hormones, thereby influencing insulin secretion and glucose homeostasis.
相似化合物的比较
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one: This compound has a similar structure but differs in the substitution pattern on the butanone moiety.
Valine Derivatives: Other valine derivatives may have different functional groups attached to the amino or carboxy groups, leading to variations in their chemical and biological properties.
N-acylpyrrolidines: These compounds share the pyrrolidine ring but have different acyl groups, resulting in distinct chemical behaviors and applications.
属性
CAS 编号 |
2624109-44-8 |
|---|---|
分子式 |
C10H21ClN2O |
分子量 |
220.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



